Spectroscopic Characterization of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid: A Technical Guide for Drug Development Professionals
Spectroscopic Characterization of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid: A Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of rational drug design, halogenated α -keto acids serve as critical pharmacophores, covalent enzyme inhibitors, and versatile synthetic intermediates. 2-(2,5-Dichlorophenyl)-2-oxoacetic acid (C 8 H 4 Cl 2 O 3 ) presents a unique spectroscopic profile driven by the interplay between its highly electron-withdrawing 2,5-dichlorophenyl ring and the adjacent α -keto acid moiety.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. By moving beyond simple data reporting, we dissect the causality behind experimental choices, establish self-validating analytical protocols, and provide high-resolution reference data (FT-IR, NMR, and LC-MS) to ensure rigorous quality control in pharmaceutical development.
Structural Rationale & Electronic Dynamics
The analytical behavior of 2-(2,5-dichlorophenyl)-2-oxoacetic acid is dictated by two competing structural forces:
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Steric Hindrance: The chlorine atom at the ortho position (C-2) forces the α -keto group out of coplanarity with the aromatic ring. This disruption of π -conjugation subtly increases the stretching frequency of the ketone carbonyl compared to unhindered phenylglyoxylic acids[1].
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Inductive Electron Withdrawal (-I Effect): The dual chlorine substitutions at C-2 and C-5 exert a strong inductive pull, significantly deshielding the aromatic proton at C-6 and altering the electrophilicity of the α -carbon[2][3].
Diagram 1: Influence of steric and electronic effects on the spectroscopic profile.
Self-Validating Experimental Methodologies
To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives or artifacts.
Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol
Causality: ATR-FTIR is chosen over KBr pelleting because α -keto acids can undergo solid-state interactions or hydration (gem-diol formation) when subjected to the high pressures and hygroscopic nature of KBr preparation[4].
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Background Validation: Clean the diamond ATR crystal with LC-MS grade methanol. Acquire a background spectrum (128 scans, 4 cm −1 resolution). Validation: The background must show >95% transmittance above 3800 cm −1 .
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Sample Application: Deposit 2–3 mg of the neat crystalline solid onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
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Acquisition: Collect 128 scans from 4000 to 400 cm −1 .
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Data Processing: Apply an atmospheric compensation algorithm to remove ambient H 2 O and CO 2 artifacts, ensuring the broad O-H stretch of the carboxylic acid is cleanly resolved.
Multinuclear NMR Protocol ( 1 H, 13 C)
Causality: DMSO- d6 is selected as the solvent because it disrupts intermolecular hydrogen bonding of the carboxylic acid, yielding sharper signals.
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Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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1 H NMR Acquisition (400 MHz): Run a standard 1D sequence with a 30° flip angle. Validation: Integrate the aromatic region; the three distinct protons must yield a strict 1:1:1 ratio.
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13 C NMR Acquisition (100 MHz): Utilize a proton-decoupled sequence (zgpg30). Crucial Step: Set the relaxation delay ( D1 ) to ≥ 5 seconds. Causality: Quaternary carbons (C-1, C-2, C-5, and the two carbonyls) lack attached protons for efficient dipole-dipole relaxation. A short D1 will artificially suppress these critical signals[3].
LC-HRMS Protocol (ESI Negative Mode)
Causality: The highly acidic nature of the α -keto acid (pKa ≈ 1.5–2.0) makes negative-ion Electrospray Ionization (ESI-) the most sensitive and logical choice[5].
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Chromatography: Inject 2 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m). Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
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Ionization: Operate the mass spectrometer in ESI- mode. Capillary voltage: 2.5 kV.
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Isotope Validation: Extract the mass spectrum at the chromatographic apex. Validation: Confirm the presence of the exact 9:6:1 isotopic signature indicative of a di-chlorinated species.
Spectroscopic Data & Interpretation
Table 1: FT-IR Vibrational Assignments
The IR spectrum is dominated by the complex carbonyl region and the broad carboxylic acid O-H stretch[1][5].
| Wavenumber (cm −1 ) | Peak Shape | Functional Group Assignment | Mechanistic Note |
| 3300 – 2500 | Broad, Strong | O-H stretch (Carboxylic acid) | Broadening due to extensive intermolecular H-bonding. |
| 1735 | Sharp, Strong | C=O stretch (Carboxylic acid) | Typical for α -keto carboxylic acids. |
| 1710 | Sharp, Strong | C=O stretch (Ketone) | Shifted higher than typical conjugated ketones due to steric twisting by the ortho-Cl. |
| 1580, 1460 | Medium | C=C stretch (Aromatic) | Skeletal vibrations of the benzene ring. |
| 1090, 1045 | Sharp, Medium | C-Cl stretch (Aromatic) | Confirms halogenation of the aromatic system. |
Table 2: 1 H and 13 C NMR Chemical Shifts (in DMSO- d6 )
Assignments are based on predictive models and empirical data for 2,5-dichlorophenyl derivatives[2][3].
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Rationale |
| 1 H | COOH | 13.50 – 14.00 | Broad Singlet | Highly deshielded acidic proton; exchanges with D 2 O. |
| 1 H | H-6 | 7.95 | Doublet ( J = 2.5) | Most deshielded aromatic proton; sits between the electron-withdrawing C=O and meta-Cl. |
| 1 H | H-3 | 7.60 | Doublet ( J = 8.5) | Ortho to the C-2 chlorine; standard ortho coupling to H-4. |
| 1 H | H-4 | 7.52 | Doublet of Doublets ( J = 8.5, 2.5) | Coupled to both H-3 (ortho) and H-6 (meta). |
| 13 C | C=O (Ketone) | 186.5 | Singlet | Characteristic of α -keto carbons. |
| 13 C | C=O (Acid) | 164.2 | Singlet | Carboxyl carbon. |
| 13 C | C-5 (Ar-Cl) | 134.1 | Singlet | Quaternary carbon attached to chlorine. |
| 13 C | C-2 (Ar-Cl) | 131.5 | Singlet | Quaternary carbon attached to chlorine. |
| 13 C | C-6 (Ar-H) | 129.8 | Singlet | Aromatic methine carbon. |
Table 3: High-Resolution Mass Spectrometry (ESI-)
The theoretical exact mass for C 8 H 4 Cl 2 O 3 is 217.9537 Da.
| Ion Species | Observed m/z | Relative Intensity | Interpretation |
| [M-H] − ( 35 Cl 2 ) | 216.9465 | 100% | Base peak; deprotonated molecular ion. |
| [M-H] − ( 35 Cl 37 Cl) | 218.9435 | ~65% | M+2 isotope peak (reflects 1x 37 Cl). |
| [M-H] − ( 37 Cl 2 ) | 220.9406 | ~11% | M+4 isotope peak (reflects 2x 37 Cl). |
Advanced Mechanistic Characterization
Probing Tautomerism via Solid-State 17 O NMR
α -Keto acids frequently exist in an equilibrium between the keto form and the hydrated gem-diol form (-C(OH) 2 -), particularly in aqueous biological assays. Standard 1 H NMR cannot easily distinguish the carbonyl oxygen states. However, solid-state 17 O NMR serves as a highly sensitive probe. The keto form exhibits a drastically different 17 O isotropic chemical shift ( δiso≈543 ppm) compared to the gem-diol form ( δiso≈62 ppm)[4]. For 2-(2,5-dichlorophenyl)-2-oxoacetic acid, the steric bulk of the ortho-chlorine heavily favors the keto form in the solid state, which can be validated using this advanced tensorial technique.
Monitoring Decarboxylation via Hyperpolarized 13 C NMR
In pharmaceutical formulations, phenylglyoxylic acid derivatives can act as antioxidants, chemically protecting active pharmaceutical ingredients by undergoing oxidative decarboxylation in the presence of reactive oxygen species (e.g., H 2 O 2 )[6].
Because the peroxy-intermediates of this reaction are transient, standard NMR lacks the sensitivity to detect them. By utilizing Dissolution Dynamic Nuclear Polarization (dDNP) to hyperpolarize the 13 C nuclei, the signal of the α -keto carbon can be enhanced by >5,000-fold. This allows for real-time, indirect detection of the decarboxylation intermediate (shifting from ~186 ppm to ~101.8 ppm) before it degrades into 2,5-dichlorobenzoic acid and CO 2 [6].
Diagram 2: Oxidative decarboxylation pathway monitored via hyperpolarized 13C NMR.
References
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PubChem. Phenylglyoxylic Acid | C8H6O3 | CID 11915. National Center for Biotechnology Information. Available at:[Link]
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Zhu, J., Geris, A. J., & Wu, G. (2009). Solid-state (17)O NMR as a sensitive probe of keto and gem-diol forms of alpha-keto acid derivatives. Physical Chemistry Chemical Physics, 11(32), 6972-6980. Available at:[Link]
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Al-Majid, A. M., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules (MDPI). Available at:[Link]
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Journal of Applied Pharmaceutical Science. Online First: Structural elucidation of phenylglyoxylic acid via LC-QToF-MS/MS and FT-IR. Available at: [Link]
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Korenchan, D. E., et al. (2020). Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. Chemical Communications (PMC). Available at:[Link]
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